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Spectroscopic Comparison: 4-(1-
Piperidylmethyl)phenylboronic Acid and Its
Precursors
A detailed analysis of the spectroscopic signatures of 4-(1-Piperidylmethyl)phenylboronic
Acid and a comparative study against its synthetic precursors, 4-Formylphenylboronic Acid and

Piperidine, is presented. This guide provides researchers, scientists, and drug development

professionals with key spectroscopic data and experimental protocols to aid in the identification

and characterization of these compounds.

The synthesis of 4-(1-Piperidylmethyl)phenylboronic Acid is commonly achieved through

the reductive amination of 4-Formylphenylboronic Acid with Piperidine. This process results in

significant changes in the spectroscopic characteristics of the molecule, which can be readily

observed using techniques such as Nuclear Magnetic Resonance (NMR) Spectroscopy,

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic

shifts is crucial for reaction monitoring, purity assessment, and structural confirmation.
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The following tables summarize the key spectroscopic data for 4-(1-
Piperidylmethyl)phenylboronic Acid and its precursors.

¹H NMR Spectral Data
Compound

Chemical Shift (δ)
ppm

Multiplicity Assignment

4-(1-

Piperidylmethyl)pheny

lboronic Acid

7.75, 7.35 d, d Ar-H

3.50 s Ar-CH₂-N

2.40 t N-(CH₂)-

1.55 m -(CH₂)-

1.40 m -(CH₂)-

4-

Formylphenylboronic

Acid

9.95 s -CHO

8.20 s (broad) B(OH )₂

7.90, 7.80 d, d Ar-H

Piperidine 2.79 t α-CH₂

2.19 s NH

1.51 m β, γ-CH₂

¹³C NMR Spectral Data
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Compound Chemical Shift (δ) ppm Assignment

4-(1-

Piperidylmethyl)phenylboronic

Acid

143.0, 134.9, 128.5 Ar-C

63.8 Ar-CH₂-N

54.5 N-CH₂-

26.0 -CH₂-

24.1 -CH₂-

4-Formylphenylboronic Acid 193.0 C=O

137.0, 135.5, 129.0 Ar-C

Piperidine 47.0 α-C

27.2 β-C

25.2 γ-C

IR Spectral Data
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Compound Wavenumber (cm⁻¹) Assignment

4-(1-

Piperidylmethyl)phenylboronic

Acid

3400-3200 (broad) O-H stretch (boronic acid)

2930, 2850 C-H stretch (aliphatic)

1610 C=C stretch (aromatic)

1350 B-O stretch

4-Formylphenylboronic Acid 3400-3200 (broad) O-H stretch (boronic acid)

2830, 2730 C-H stretch (aldehyde)

1700 C=O stretch (aldehyde)

1600 C=C stretch (aromatic)

1350 B-O stretch

Piperidine 3280 (broad) N-H stretch

2930, 2850 C-H stretch (aliphatic)

Mass Spectrometry Data
Compound Molecular Ion (m/z) Key Fragments (m/z)

4-(1-

Piperidylmethyl)phenylboronic

Acid

219.14 201 (M-H₂O)⁺, 135, 84

4-Formylphenylboronic Acid 149.03 131 (M-H₂O)⁺, 121, 103

Piperidine 85.15 84, 70, 56, 43

Experimental Protocols
Standard analytical techniques were employed for the spectroscopic characterization of the

compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on

a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) or

dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as an internal standard. For ¹H

NMR, a standard pulse sequence was used. For ¹³C NMR, proton-decoupled spectra were

acquired.

Infrared (IR) Spectroscopy: FT-IR spectra were obtained using a potassium bromide (KBr)

pellet or attenuated total reflectance (ATR) method. The spectra were recorded in the range of

4000-400 cm⁻¹.

Mass Spectrometry (MS): Mass spectra were obtained using an electrospray ionization (ESI)

source in positive ion mode. Samples were dissolved in a suitable solvent such as methanol or

acetonitrile.

Synthesis and Spectroscopic Analysis Workflow
The following diagrams illustrate the synthetic pathway for 4-(1-
Piperidylmethyl)phenylboronic Acid and the logical workflow for its spectroscopic

comparison with its precursors.
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Caption: Synthetic pathway of 4-(1-Piperidylmethyl)phenylboronic Acid.
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Caption: Workflow for spectroscopic comparison.

To cite this document: BenchChem. [spectroscopic comparison of 4-(1-
Piperidylmethyl)phenylboronic Acid and its precursors]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b176246#spectroscopic-comparison-of-4-
1-piperidylmethyl-phenylboronic-acid-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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